Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester
Overview
Description
Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .
Synthesis Analysis
A study was made to determine if cyclopropanecarboxylic acids and their vinylogs can be synthesized by starting with the cyclopropane and gem-dichlorocyclopropane aldehydes . Methods were developed for the synthesis of cyclopropanecarboxylic and gem-dichlorocyclopropatiecarboxylic acids .
Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid is C4H6O2 . Its molecular weight is 86.0892 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) .
Chemical Reactions Analysis
Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5° .
Physical And Chemical Properties Analysis
Cyclopropanecarboxylic acid has a boiling point of 456.2 K . Its molecular weight is 86.0892 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) .
Safety and Hazards
Cyclopropanecarboxylic acid is classified as dangerous . It causes serious eye damage and severe skin burns . It is toxic if swallowed and may be corrosive to metals . It is a combustible liquid . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should only be used outdoors or in a well-ventilated area . In case of fire, use dry sand, powder extinguisher, or alcohol-resistant foam for extinction .
properties
IUPAC Name |
ethyl 1-diethoxyphosphorylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-9(11)10(7-8-10)16(12,14-5-2)15-6-3/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFKTUKLHDVEGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542535 | |
Record name | Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104585-94-6 | |
Record name | Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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